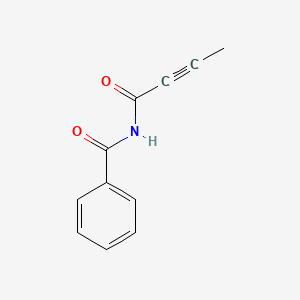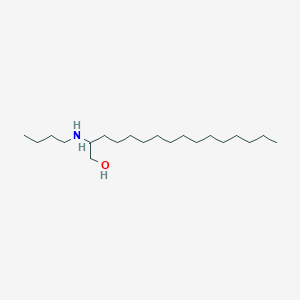
2-(Butylamino)hexadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)hexadecan-1-ol is an organic compound belonging to the class of amino alcohols It is characterized by a long hydrocarbon chain with a butylamino group attached to the second carbon and a hydroxyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)hexadecan-1-ol typically involves the reaction of hexadecan-1-ol with butylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylamino)hexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecan-2-one or hexadecan-2-al.
Reduction: Formation of 2-(butylamino)hexadecane.
Substitution: Formation of 2-(butylamino)hexadecyl halides or esters.
Aplicaciones Científicas De Investigación
2-(Butylamino)hexadecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)hexadecan-1-ol involves its interaction with cellular membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The amino group can interact with various proteins, influencing signaling pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Ethylamino)hexadecan-1-ol
- 2-(Methylamino)hexadecan-1-ol
- 2-(Propylamino)hexadecan-1-ol
Uniqueness
2-(Butylamino)hexadecan-1-ol is unique due to its specific chain length and the presence of a butylamino group. This combination of structural features imparts distinct physicochemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
918817-81-9 |
|---|---|
Fórmula molecular |
C20H43NO |
Peso molecular |
313.6 g/mol |
Nombre IUPAC |
2-(butylamino)hexadecan-1-ol |
InChI |
InChI=1S/C20H43NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-20(19-22)21-18-6-4-2/h20-22H,3-19H2,1-2H3 |
Clave InChI |
OQEVREQISPKKPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CO)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


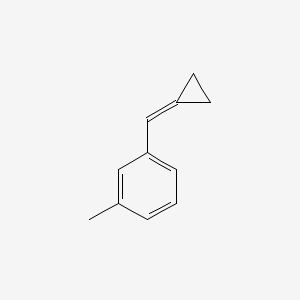
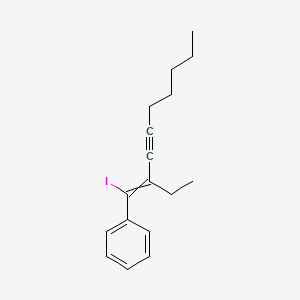
![1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene](/img/structure/B12616783.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)
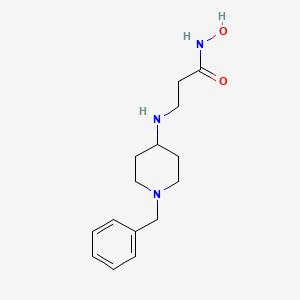
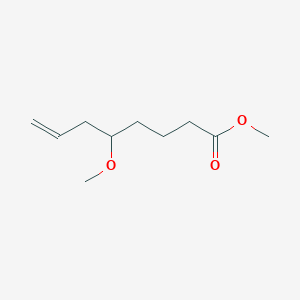
![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)

![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)
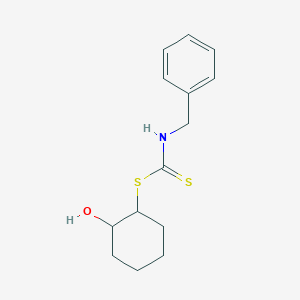

![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)
